molecular formula C5H8IN B1365612 5-Iodopentanenitrile CAS No. 6727-75-9

5-Iodopentanenitrile

Cat. No. B1365612
CAS RN: 6727-75-9
M. Wt: 209.03 g/mol
InChI Key: BUTKEUQCGYDXBR-UHFFFAOYSA-N
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Description

5-Iodopentanenitrile, also known as 5-IPN, is a nitrogenous organic compound with the molecular formula C5H7IN. It is a colorless, volatile liquid with a pungent odor and is insoluble in water. 5-IPN is a versatile reagent used in organic synthesis and has been studied for its potential applications in the medical, industrial, and research fields.

Scientific Research Applications

Electrochemical Reduction in Carbon Cathodes

5-Iodopentanenitrile is involved in the electrochemical reduction of dihalopentanes at carbon electrodes. This reduction in dimethylformamide containing tetramethylammonium perchlorate leads to products like cyclopentane, n-pentane, and various pentenes, pentadienes, and pentadecanes. These products arise from the intramolecular cyclization of an electrogenerated 5-halopent-1-yl carbanion (Pritts & Peters, 1994).

Synthesis of Organoiodine Catalysts

5-Iodopentanenitrile is a precursor in the synthesis of enantiomerically pure iodoarenes, which have applications in α-Functionalization of ketones. These catalysts are used for the lactonization of 5-oxo-5-phenylpentanoic acid and other reactions, producing useful synthetic intermediates (Farooq et al., 2010).

Theoretical Study in Thermal Rearrangements

In theoretical chemistry, 5-Iodopentanenitrile is studied for its behavior in thermal rearrangements. This includes computational modeling using methods like DFT, CASSCF, MRMP2, and CCSD(T) to understand the reaction pathways and product distributions in pyrolysis experiments (Bozkaya & Özkan, 2012).

Radical Addition in Synthesis of Lactones

The compound also finds use in the radical addition of 2-iodoalkanamide or 2-iodoalkanoic acid to alkenols. This process, conducted in water, facilitates the synthesis of gamma-lactones, a significant class of compounds in various chemical syntheses (Yorimitsu et al., 1999).

Precursors in Synthesis of Dihydropyranones and Naphthalenes

5-Hydroxypent-2-enenitriles, related to 5-Iodopentanenitrile, serve as precursors to dihydropyranones, dienenitriles, and functionalized naphthalenes. These compounds have both synthetic and biological interests, and their production involves processes like intramolecular Pinner reaction and Friedel–Crafts reaction (Zhang et al., 2013).

Oxidative Radical 1,2-Alkylarylation of Alkenes

5-Iodopentanenitrile is involved in the oxidative 1,2-alkylarylation of alkenes with α-C(sp3)-H bonds of acetonitriles. This process leads to the synthesis of 5-oxo-pentanenitriles, important in the construction of acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).

properties

IUPAC Name

5-iodopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKEUQCGYDXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456189
Record name Pentanenitrile, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodopentanenitrile

CAS RN

6727-75-9
Record name Pentanenitrile, 5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6727-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Iodopentanenitrile participate in the formation of cyclic nitriles?

A1: Unlike other omega-haloalkylnitriles that undergo deprotonation in the presence of t-BuOK, 5-Iodopentanenitrile follows a different reaction pathway when reacted with ketones. [] Instead of deprotonation, the reaction proceeds through an electrophilic-nucleophilic cyclization. Here's how it works:

  1. Ring closure: Finally, an intramolecular cyclization occurs where the iodine acts as a leaving group, leading to the formation of the corresponding carbonitrile with a six-membered ring. []

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